N-(4-Amino-2-chlorophenyl)nicotinamide
Overview
Description
Synthesis Analysis
In a study, four nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . These compounds are investigated computationally . The compounds include 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1), 2-chloro-N-(3-chlorophenyl)nicotinamide (ND2), 2-chloro-N-(4-chlorophenyl)nicotinamide (ND3), and N-(2-bromophenyl)-2-chloronicotinamide (ND4) .
Molecular Structure Analysis
The molecular formula of “N-(4-Amino-2-chlorophenyl)nicotinamide” is C12H10ClN3O. It contains total 28 bond(s); 18 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 primary amine(s) (aromatic) .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 247.68 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.
Scientific Research Applications
Fluorescent Analog Development
Researchers have synthesized fluorescent analogs of nicotinamide adenine dinucleotide (NAD) using N-(4-Amino-2-chlorophenyl)nicotinamide derivatives. These analogs, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, exhibit technical fluorescence emission, significantly contributing to our understanding of enzymatic activities and coenzyme behaviors. Their development aids in studying NAD(+) in various dehydrogenase-catalyzed reactions, showcasing an application in biochemical research for understanding cellular metabolism and enzymatic mechanisms (Barrio, Secrist, & Leonard, 1972).
Metabolic Pathway Analysis
Nicotinamide plays a crucial role in the cellular energy metabolism, influencing oxidative stress and modulating multiple pathways tied to cellular survival and death. Its involvement in diseases like diabetes and aging-related disorders demonstrates its potential for therapeutic strategies. The exploration of nicotinamide's role in cellular metabolism and its cytoprotective properties against cellular inflammatory activation underscores its significance in clinical research and potential disease treatment applications (Maiese et al., 2009).
Structural Modification for Biological Activities
The structural modification of nicotinamides, such as the creation of 2-nicotinamido-1,3,4-thiadiazole, demonstrates the diverse applications of this compound in developing compounds with antimicrobial, antioxidant, or anti-inflammatory activities. This research highlights the importance of understanding chemical connectivity for exploring biological activities, presenting another avenue for scientific application in drug development (Burnett, Johnston, & Green, 2015).
Neuroprotective Properties and Therapeutic Potential
The neuroprotective properties of nicotinamide derivatives, such as their ability to enhance neuronal survival during oxidative stress and influence cellular lifespan, highlight their potential in treating neurodegenerative disorders. By modulating pathways like protein kinase B, FOXO transcription factors, and mitochondrial membrane potential, nicotinamide showcases its therapeutic potential in addressing diseases such as Alzheimer's, Parkinson's, and diabetes (Zhong, Lin, & Maiese, 2004).
Enhancing NAD+ Levels for Metabolic Studies
Nicotinamide riboside (NR), a derivative of nicotinamide, has been studied for its ability to significantly increase NAD+ levels, offering a tool for metabolic studies. The research on NR's pharmacokinetics and its effect on blood NAD+ metabolism in humans and mice provides insights into its use for probing metabolic processes, potentially paving the way for future clinical applications in studying and treating metabolic disorders (Trammell et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-6-9(14)3-4-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGSNAVCHJZUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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